3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one
CAS No.: 313954-85-7
Cat. No.: VC11790980
Molecular Formula: C19H13FN2O3S
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313954-85-7 |
|---|---|
| Molecular Formula | C19H13FN2O3S |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one |
| Standard InChI | InChI=1S/C19H13FN2O3S/c1-24-12-6-7-17-11(8-12)9-13(18(23)25-17)16-10-26-19(22-16)21-15-5-3-2-4-14(15)20/h2-10H,1H3,(H,21,22) |
| Standard InChI Key | YRAMTQDMLCBBHN-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4F |
| Canonical SMILES | COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=CC=C4F |
Introduction
Overview of the Compound
The compound "3-{2-[(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one" is a hybrid molecule combining three distinct pharmacophores:
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Chromen-2-one (Coumarin): Known for its diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.
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1,3-Thiazole: A heterocyclic structure frequently found in bioactive molecules with antimicrobial, anticancer, and anti-inflammatory effects.
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2-Fluorophenyl Group: A fluorinated aromatic ring that enhances the compound's lipophilicity and metabolic stability, often improving drug-like properties.
This hybrid structure suggests that the compound may exhibit multifunctional biological activities.
Synthesis Pathway
While specific synthetic details for this compound are unavailable, general methods for synthesizing similar compounds involve:
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Formation of the Chromen-2-one Core:
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Typically synthesized via the Pechmann condensation reaction using phenols and β-ketoesters under acidic conditions.
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Thiazole Ring Formation:
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The Hantzsch thiazole synthesis is a common method involving α-haloketones and thioureas.
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Coupling with 2-Fluorophenylamine:
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Achieved through nucleophilic substitution or condensation reactions to attach the fluorophenyl group.
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Potential Biological Activities
Based on its structural components, the compound may have the following activities:
Antimicrobial Activity
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Thiazole derivatives are known to exhibit potent antibacterial and antifungal properties by targeting microbial enzymes or disrupting cell membranes.
Anticancer Potential
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Coumarin derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting angiogenesis.
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The fluorophenyl group could enhance selectivity and potency against cancer cells due to improved pharmacokinetics.
Anti-inflammatory Effects
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Compounds containing thiazole and coumarin moieties often inhibit inflammatory mediators such as cyclooxygenase (COX) enzymes.
Research Implications
The compound's hybrid structure makes it a promising candidate for drug discovery programs targeting infectious diseases, cancer, and inflammatory disorders. Future studies should focus on:
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In Vitro Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activities.
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Molecular Docking Studies: Identifying potential biological targets such as enzymes or receptors.
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Pharmacokinetics: Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.
If you need further assistance or detailed synthetic protocols for similar compounds, let me know!
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